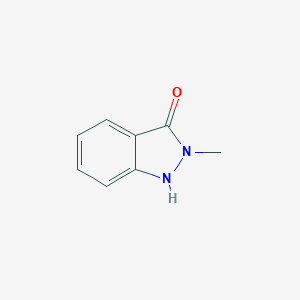

2-methyl-1H-indazol-3(2H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8(11)6-4-2-3-5-7(6)9-10/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNXGZRMUROVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343553 | |

| Record name | 2-methyl-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-40-4 | |

| Record name | 2-methyl-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1h Indazol 3 2h One and Its Derivatives

Classical and Contemporary Synthetic Routes to the Indazolone Core

The formation of the indazolone core is the pivotal step in the synthesis of 2-methyl-1H-indazol-3(2H)-one and related compounds. Over the years, a variety of synthetic approaches have been established, ranging from traditional condensation reactions to modern metal-catalyzed cross-coupling methods.

Ring-Closure Strategies for Indazole Formation

Ring-closure or cyclization reactions represent a fundamental approach to constructing the bicyclic indazole framework. These strategies typically involve the formation of one or both of the nitrogen-containing rings from acyclic or monocyclic precursors.

Approaches via Hydrazine (B178648) Derivatives and Cyclohexanone (B45756) Scaffolds

A well-established method for synthesizing tetrahydro-4H-indazol-4-ones involves the reaction of hydrazine derivatives with cyclohexanone precursors. jmchemsci.comprepchem.compnrjournal.compublish.csiro.au Specifically, cyclohexanone derivatives containing a 1,3-dicarbonyl moiety react with hydrazine hydrate (B1144303) or substituted hydrazines, often in an acidic medium, to yield the corresponding indazolone derivatives. jmchemsci.compnrjournal.com For instance, the reaction of cyclohexanone-2-carboxamide with 4-chloro-2-fluorophenylhydrazine hydrochloride at elevated temperatures produces 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one. prepchem.com Similarly, cyclohexenone derivatives can be reacted with hydrazine hydrate in the presence of glacial acetic acid to form indazolone derivatives. pnrjournal.com

The versatility of this method is demonstrated by the use of various substituted hydrazines and cyclohexanediones to produce a range of indazolone derivatives. For example, 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, synthesized from the C-acylation of 1,3-cyclohexanedione, serves as a building block for tetrahydro-4H-indazol-4-ones through its reaction with different hydrazines. publish.csiro.au

Table 1: Examples of Indazolone Synthesis from Hydrazine and Cyclohexanone Derivatives

| Cyclohexanone Precursor | Hydrazine Derivative | Product | Reference |

| Cyclohexanone-2-carboxamide | 4-chloro-2-fluorophenylhydrazine hydrochloride | 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | prepchem.com |

| Cyclohexenone derivatives | Hydrazine hydrate | Indazolone derivatives | pnrjournal.com |

| 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one | Various hydrazines | Tetrahydro-4H-indazol-4-ones | publish.csiro.au |

| Multi-substituted cyclohexanone derivatives | Hydrazine hydrates | 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives | jmchemsci.com |

Cyclization of 2-substituted Anilines and Related Precursors

The cyclization of appropriately substituted anilines is a cornerstone of indazole synthesis. A classic approach involves the diazotization of a 2-alkylaniline, such as 2-methyl-5-nitroaniline, followed by the decomposition of the resulting diazonium salt to form the indazole ring. thieme-connect.de However, this method is often limited to substrates bearing electron-withdrawing groups. thieme-connect.de

More contemporary methods have expanded the scope of this strategy. For instance, 2-aminomethyl-phenylamines can undergo an N-N bond-forming oxidative cyclization to produce various indazoles, including 2-substituted 2H-indazoles. organic-chemistry.orgnih.gov This method offers a robust protocol to access all three tautomeric forms of indazoles. nih.gov Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and anilines, using tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. acs.orgorganic-chemistry.org

Furthermore, the synthesis of N,N'-disubstituted indazolone derivatives can be achieved from methyl anthranilates. acs.org This involves a key cyclization step mediated by a hypervalent iodine reagent. acs.org

N-N Bond Forming Oxidative Cyclizations

The direct formation of the N-N bond through oxidative cyclization is a powerful and increasingly utilized strategy for the synthesis of indazoles and indazolones. These methods offer an alternative to traditional condensation reactions and often proceed under mild conditions.

One such approach utilizes an IBX-mediated oxidative N-N bond forming cyclization. hanyang.ac.kr Another general method involves a copper/air catalytic system for the intramolecular N-N bond formation via oxidative dehydrogenative coupling to synthesize N,N'-diaryl indazol-3-ones. rsc.org Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can also mediate the intramolecular oxidative N-N bond formation by trapping N-acylnitrenium intermediates. acs.orgrsc.org

A notable development is the synthesis of indazoles from 2-aminomethyl-phenylamines through an N-N bond-forming oxidative cyclization, which allows for the selective formation of various 2-substituted 2H-indazoles. organic-chemistry.orgnih.gov This method is inspired by the observation of indazole formation as a side product in other reactions and has been developed into a robust protocol. nih.gov The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso compound, followed by nucleophilic addition and cyclization. organic-chemistry.org

Table 2: Examples of N-N Bond Forming Oxidative Cyclizations for Indazolone Synthesis

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| 2-Aminobenzamides | IBX | Indazolones | hanyang.ac.kr |

| N-Aryl-N'-aryl-2-aminobenzamides | Copper/Air | N,N'-Diaryl indazol-3-ones | rsc.org |

| N,N'-disubstituted amides | PIFA | N,N'-disubstituted indazolones | acs.org |

| 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄ / H₂O₂ | 2-substituted 2H-indazoles | organic-chemistry.orgnih.gov |

Metal-Catalyzed Coupling Reactions for Indazole Synthesis

Metal-catalyzed reactions have revolutionized organic synthesis, and the construction of the indazole ring is no exception. Palladium, in particular, has proven to be a versatile catalyst for various cyclization and arylation reactions leading to indazolones and their precursors.

Palladium-Catalyzed Cyclizations and Arylations

Palladium-catalyzed reactions are instrumental in forming key bonds for the indazole scaffold. For example, the synthesis of 2,3-diphenyl-2H-indazole derivatives can be achieved through a palladium-catalyzed arylation of a 2-phenyl-2H-indazole with a substituted halobenzene. nih.gov An improved synthesis of N'-(acetamido-2-yl)substituted indazolones also utilizes palladium-catalyzed cyclizations of hydrazine-derived precursors. 114.55.40

The intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, catalyzed by palladium, provides a route to 2-aryl-2H-indazoles. organic-chemistry.org Furthermore, palladium-catalyzed cascade cyclizations are powerful tools for the rapid assembly of polycyclic systems, including those containing the indazole moiety. rsc.org These cascades can involve the formation of both C-C and C-X (where X is N or O) bonds in a single operation. rsc.org The synthesis of indoles via a palladium-catalyzed ammonia (B1221849) cross-coupling followed by alkyne cyclization also highlights the utility of palladium in constructing nitrogen-containing heterocycles. rsc.org

Stereoselective palladium-catalyzed cyclizations have also been reported. For instance, the cyclization of γ-ketoesters bearing an o-iodobenzyl group can lead to bi- and tricyclic compounds with high stereoselectivity. beilstein-journals.org

Copper-Promoted Coupling Methodologies

Copper-catalyzed cross-coupling reactions, particularly the Chan-Evans-Lam (CEL) coupling, have emerged as a powerful tool for the N-arylation of indazolones. mdpi.comresearchgate.net This methodology facilitates the formation of a carbon-nitrogen bond between an indazolone and an aryl boronic acid, proving valuable in the synthesis of N(2)-arylindazol-3(2H)-one derivatives. mdpi.comvulcanchem.com

A study on the synthesis of N(2)-arylindazol-3(2H)-ones demonstrated that the CEL coupling of N(1)-benzyl-indazol-3(2H)-ones with various arylboronic acids in the presence of a copper complex affords the desired products in good to excellent yields. mdpi.comresearchgate.net The reaction conditions were optimized, revealing that while the solvent type did not significantly impact the yield, the amount of copper catalyst was crucial. mdpi.com For instance, increasing the amount of copper(II) acetate (B1210297) in the presence of pyridine (B92270) in dichloromethane (B109758) led to higher yields of the N(2)-arylated product. mdpi.comresearchgate.net

This method has been successfully applied to synthesize a range of N(2)-arylindazol-3(2H)-one derivatives, which are of interest in medicinal chemistry. mdpi.comresearchgate.net The copper-promoted N-arylation of N(1)-protected indazol-3-ones offers a direct and efficient route to these valuable compounds. mdpi.comvulcanchem.com Additionally, copper catalysts have been used in the coupling of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles. organic-chemistry.org

One-Pot Multicomponent Reactions for Indazole Scaffold Construction

Several MCRs have been developed for the synthesis of fused indazole systems. For example, a one-pot, three-component synthesis of 2H-indazole[2,1-b]phthalazine-1,6,11(13H)-triones has been reported. acgpubs.org This reaction involves the condensation of an aldehyde, phthalhydrazide, and dimedone at room temperature, catalyzed by tetrabutylammonium (B224687) bromide (TBAB) and cesium carbonate (Cs2CO3) in ethanol. acgpubs.org The optimization of this reaction showed that a combination of both catalysts was essential for achieving high yields in a short reaction time. acgpubs.org

Another example is the development of a one-pot–three-step method for converting oxazolino-2H-indazoles into triazolotriazepinoindazolones. acs.org This process involves a sequence of a propargyl bromide-initiated ring opening, azide (B81097) displacement, and an intramolecular azide–alkyne cycloaddition. acs.org MCRs have also been utilized to synthesize various other heterocyclic compounds, demonstrating the broad applicability of this strategy in organic synthesis. ekb.egpreprints.org

Targeted Synthesis of this compound through N-Methylation Strategies

The direct alkylation of the indazole ring often leads to a mixture of N1 and N2 substituted products, making regioselective synthesis a significant challenge. researchgate.netnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgd-nb.info However, the N2-alkylated products are often favored under kinetic control. researchgate.netresearchgate.net

Regioselective N-Alkylation of Indazoles

Achieving regioselectivity in the N-alkylation of indazoles is crucial for the synthesis of specific isomers like this compound. researchgate.netnih.gov The outcome of the alkylation is highly dependent on the reagents, reaction conditions, and the substitution pattern on the indazole ring. beilstein-journals.orgd-nb.info

N2-Alkylation using Methylating Agents under Controlled Conditions

Several methods have been developed to achieve selective N2-alkylation. A general and selective procedure for the N2-alkylation of 1H-indazoles involves the use of alkyl 2,2,2-trichloroacetimidates promoted by either trifluoromethanesulfonic acid or copper(II) triflate. researchgate.netresearchgate.net This method has been shown to be effective for a variety of primary, secondary, and tertiary alkylating agents, affording the corresponding 2-alkyl-2H-indazoles with high selectivity. researchgate.netresearchgate.netwuxibiology.com

For the specific synthesis of 2-methyl-2H-indazoles, methyl 2,2,2-trichloroacetimidate in the presence of trifluoromethanesulfonic acid has been used effectively. researchgate.net Another approach involves the use of trialkyl orthoformates, which has been shown to yield 2-alkyl-2H-indazoles with high regioselectivity. connectjournals.com The proposed mechanism for this transformation involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement. connectjournals.com

Influence of Reagents and Reaction Conditions on Regioselectivity (N1 vs. N2)

The choice of base, solvent, and methylating agent plays a critical role in determining the N1 versus N2 regioselectivity of indazole alkylation. beilstein-journals.orgd-nb.info

Base and Solvent Effects : The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing groups at the C3 position. beilstein-journals.orgd-nb.inforesearchgate.net Conversely, employing C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me under these conditions can lead to excellent N2-regioselectivity. beilstein-journals.orgd-nb.inforesearchgate.net Solvent-dependent regioselectivity has also been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either THF or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgd-nb.info

Methylating Agent Effects : The nature of the methylating agent significantly influences the regiochemical outcome. For example, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N1 and N2 products, while using methyl toluene-p-sulfonate can favor the N2-methylated product. researchgate.net The use of dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) can lead to a nearly 1:1 mixture of N1 and N2 methylated products of 6-nitro-1H-indazole. researchgate.net In contrast, employing trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent) has been reported as one of the best methods for regioselective methylation at the N2 position. researchgate.netresearchgate.net

Table 1: Influence of Reagents and Conditions on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Alkylating Agent | Base/Acid | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid or Cu(OTf)₂ | - | N2-alkylated | researchgate.netresearchgate.net |

| 1H-Indazole | Trialkyl orthoformate | - | - | N2-alkylated | connectjournals.com |

| C3-substituted indazoles | Alkyl bromide | NaH | THF | N1-alkylated | beilstein-journals.orgd-nb.inforesearchgate.net |

| C7-NO₂ or -CO₂Me indazoles | Alkyl bromide | NaH | THF | N2-alkylated | beilstein-journals.orgd-nb.inforesearchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | - | Sealed tube, 100°C | N2-methylated | researchgate.net |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | - | ~1:1 mixture of N1 and N2 | researchgate.net |

| 1H-Indazole | Trimethyloxonium tetrafluoroborate | - | - | N2-methylated | researchgate.netresearchgate.net |

| 1H-Indazole | Alcohol | - | Mitsunobu conditions | N2-alkylated | beilstein-journals.orgd-nb.info |

Synthesis via Rearrangement Pathways Leading to 2-Substituted Indazolones

Rearrangement reactions provide alternative pathways to 2-substituted indazolones. A notable example is the Davis-Beirut reaction, which can be leveraged for the synthesis of various indazole derivatives, including indazolones. researchgate.net A concise, one-step synthesis of 2-substituted indazolones has been developed from primary alkyl amines and o-nitrobenzyl alcohols. researchgate.netacs.org This method involves a base-mediated in situ conversion of the o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then reacts with the primary amine to form the N-N bond and subsequent cyclization to the indazolone. researchgate.netacs.org

Another approach involves a B2(OH)4-mediated reductive N–N bond formation. acs.org This strategy offers a mild and efficient route to 2-substituted indazolones from both aliphatic and aromatic amines without the need for a metal catalyst. acs.org Furthermore, dearomative Claisen rearrangement of 3-indolyl alcohols has been reported as a robust method to access 2,2-disubstituted indolines, which can be precursors to related heterocyclic structures. nih.gov

Spectroscopic and Structural Characterization of 2 Methyl 1h Indazol 3 2h One and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive toolkit for the structural analysis of 2-methyl-1H-indazol-3(2H)-one and its related compounds.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Indazole derivatives can exist as 1H- and 2H-tautomers, and NMR spectroscopy is instrumental in distinguishing between these isomeric forms. jmchemsci.comthieme-connect.de While the ¹H NMR signals for the methyl protons of 1-methyl and 2-methyl-indazole isomers may only differ by a small margin of 0.1-0.2 ppm, ¹³C NMR offers a more definitive distinction. jmchemsci.comthieme-connect.dejmchemsci.com Typically, the C3a/C7a carbon signal in the ¹³C NMR spectrum appears at a different chemical shift for each tautomer, with the 1H-tautomer resonating around 132-133 ppm and the 2H-tautomer appearing further upfield at approximately 123-124 ppm. jmchemsci.comjmchemsci.com

Nitrogen NMR, specifically ¹⁴N and ¹⁵N, provides direct insight into the electronic environment of the nitrogen atoms within the indazole ring. jmchemsci.comhuji.ac.ilresearchgate.net Although ¹⁴N NMR signals can be broad due to quadrupolar relaxation, ¹⁵N NMR, especially when coupled with techniques like Heteronuclear Multiple Bond Correlation (HMBC), can definitively establish the position of the methyl group. huji.ac.ilresearchgate.net The chemical shifts of the nitrogen atoms are sensitive to the substitution pattern, allowing for clear differentiation between the 1H- and 2H-isomers. thieme-connect.deresearchgate.net For instance, the ¹⁵N resonance of the N1 atom in indazole N1-oxides is significantly shielded (by about 30 ppm) compared to the corresponding deoxygenated indazole. researchgate.net

Table 1: Representative NMR Data for Indazole Isomers

| Isomer | Technique | Nucleus | Chemical Shift (ppm) | Reference |

| 1-methyl-1H-indazole | ¹³C NMR | C3a/C7a | 132-133 | jmchemsci.comjmchemsci.com |

| 2-methyl-2H-indazole | ¹³C NMR | C3a/C7a | 123-124 | jmchemsci.comjmchemsci.com |

| 1-methyl-3-(naphthalen-1-yl)-1H-indazole | ¹³C NMR | N-CH₃ | 36.1 | mdpi.com |

| 3-(2-Methoxyphenyl)-1-methyl-1H-indazole | ¹³C NMR | N-CH₃ | 35.2 | mdpi.com |

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction of nuclear spins. wikipedia.org In NOE spectroscopy (NOESY), the observation of a cross-peak between two protons indicates their spatial proximity (typically within 5 Å). beilstein-journals.orgipb.pt This technique is particularly valuable for the unambiguous assignment of isomers, such as the 1H- and 2H-tautomers of substituted indazoles. beilstein-journals.orgnih.gov By irradiating the methyl protons and observing which aromatic protons show an enhancement, the position of the methyl group on either N1 or N2 can be definitively determined. beilstein-journals.orgipb.pt For example, an NOE correlation between the N-methyl protons and the H-7 proton would confirm a 1-methyl-1H-indazole structure, while an NOE to the H-3 proton would indicate a 2-methyl-2H-indazole.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wisc.eduspecac.comlibretexts.org For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the cyclic amide (lactam). This peak is typically observed in the range of 1640-1720 cm⁻¹. The exact position can be influenced by the electronic environment and any intermolecular interactions, such as hydrogen bonding. Other characteristic absorptions include C-H stretching vibrations of the methyl group and the aromatic ring (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the benzene (B151609) ring (around 1450-1600 cm⁻¹). mdpi.comderpharmachemica.com

Table 2: Characteristic IR Absorption Frequencies for this compound and Analogues

| Functional Group | Absorption Range (cm⁻¹) | Compound Example | Reference |

| C=O (Amide) | 1644 - 1714 | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide (1644), 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one (1690-1714) | jmchemsci.comderpharmachemica.com |

| N-H | 3346 - 3416 | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide (3416), 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one (3346) | jmchemsci.comderpharmachemica.com |

| Ar-H (stretch) | ~3050 - 3100 | 3-(2-Methoxyphenyl)-1-methyl-1H-indazole (3053) | mdpi.com |

| C-H (stretch) | ~2850 - 2970 | 3-(2-Methoxyphenyl)-1-methyl-1H-indazole (2894, 2955) | mdpi.com |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. derpharmachemica.com For this compound, with a molecular formula of C₈H₈N₂O, the expected molecular weight is approximately 148.16 g/mol . americanelements.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. ucdavis.edumdpi.comrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. Common fragmentation pathways for indazole derivatives may involve the loss of small neutral molecules like CO, N₂, or CH₃CN, leading to characteristic fragment ions that can be used to piece together the original structure. mdpi.comnih.govrsc.org

Table 3: Mass Spectrometry Data for Indazole Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) | Reference |

| 2-Methyl-2H-indazol-3-amine | GC-MS | 147 | 104, 77 | nih.gov |

| 3-(2-Methoxyphenyl)-1-methyl-1H-indazole | ESI-MS | 239.33 | - | mdpi.com |

| 3-(4-Fluorophenyl)-1-methyl-1H-indazole | ESI-MS | 227.31 | - | mdpi.com |

| 1-methyl-3-(naphthalen-1-yl)-1H-indazole | ESI-MS | 259.33 | - | mdpi.com |

| N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | MS | 218.14 | - | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis of this compound Derivatives

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a primary technique for the unambiguous determination of the solid-state structure of crystalline compounds. For indazolone derivatives, this method provides precise coordinates of each atom in the crystal lattice, allowing for a detailed examination of the molecular geometry and packing.

The process typically involves growing suitable single crystals, which are then mounted on a diffractometer. arkat-usa.org Data collection is often performed at low temperatures, such as 173 K, to minimize thermal vibrations and obtain higher quality data. rsc.org Using radiation sources like Mo-Kα, the diffraction pattern is collected and processed. rsc.org The resulting data are used to solve and refine the crystal structure, often employing software suites like SHELXS and SHELXL. rsc.org

For instance, the crystal structure of N(2)-aryl-substituted indazol-3(2H)-one derivatives has been successfully determined using this method, confirming the connectivity and stereochemistry of the molecules. mdpi.com Similarly, the structures of various fluorinated indazolinones and other derivatives have been elucidated, sometimes revealing the presence of specific tautomeric forms in the solid state. researchgate.net For example, 4,5,6,7-tetrafluoroindazolin-3-one was found to crystallize in the P21/c monoclinic space group, while 6,7-difluoroindazolin-3-one crystallized in the P21/n monoclinic space group. researchgate.net The structure of 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one (3f), an analogue, was confirmed by SCXRD to crystallize as colorless prisms from a water-methanol solution. arkat-usa.org

The table below presents crystallographic data for selected indazolone analogues, illustrating the typical parameters obtained from SCXRD studies.

| Compound | Formula | Crystal System | Space Group | Z | Reference |

| 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one | C₂₅H₁₆F₂N₂O | Orthorhombic | Pbca | 8 | nih.gov |

| 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione | C₁₈H₁₇N₃O₃ | Triclinic | P-1 | 2 | researchgate.net |

| 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | C₂₁H₁₆N₂O₃ | Monoclinic | P2₁/n | 4 | iucr.org |

| 1-benzyl-2-phenyl-1H-indazol-3(2H)-one (3a) | C₂₀H₁₆N₂O | Monoclinic | P2₁/c | 4 | mdpi.com |

Analysis of Bond Lengths, Angles, and Dihedral Angles

The precise data from SCXRD allows for a detailed analysis of intramolecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the electronic structure and conformation of the molecule.

In the pyrazole (B372694) ring of indazolone derivatives, certain bond lengths indicate electron delocalization. For example, in 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one, the C1—N1 and C7—N2 bond lengths are 1.390(2) Å and 1.367(3) Å, respectively. nih.goviucr.org These values are intermediate between typical single and double bond lengths, suggesting a delocalized π-system within the heterocyclic ring. nih.goviucr.org Theoretical calculations on related structures, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, also support the partial double-bond character of certain C=N bonds. researchgate.net

Dihedral angles are critical for describing the three-dimensional shape of the molecule. In 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one, the dihedral angle between the pyrazole ring and the fused benzene ring is a mere 5.86 (11)°, indicating a high degree of planarity for the indazolone core. nih.goviucr.org In contrast, substituent groups can be significantly twisted relative to the core. For example, the phenyl ring attached to the nitrogen in 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,11-trione is almost perpendicular to the five-membered ring, with a dihedral angle of 89.64 (7)°. iucr.org Similarly, in another analogue, the dihedral angle between the indazole ring system and a pyran-2,4-dione ring was found to be 54.03 (6)°. researchgate.netnih.goviucr.org

The following table provides selected geometric parameters for an indazolone analogue.

| Parameter | Compound | Value | Reference |

| Bond Lengths (Å) | 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one | nih.goviucr.org | |

| C1—N1 | 1.390 (2) | nih.goviucr.org | |

| C7—N2 | 1.367 (3) | nih.goviucr.org | |

| C1=O1 | 1.215 (2) | arkat-usa.org | |

| Bond Angles (º) | 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one | nih.gov | |

| Sum of angles around N1 | 358.15 (15) | nih.gov | |

| O1-C1-N2 | 120.1 (2) | arkat-usa.org | |

| Dihedral Angles (º) | 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one | nih.goviucr.org | |

| Pyrazole ring / Indazole benzene ring | 5.86 (11) | nih.goviucr.org | |

| Pyrazole ring / Unsubstituted phenyl ring | 28.19 (11) | nih.goviucr.org | |

| Indazole system / Pyran-2,4-dione ring | 54.03 (6) | researchgate.netnih.goviucr.org |

Investigation of Intermolecular Interactions in Crystalline States

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which can be elucidated from SCXRD data. These interactions, including hydrogen bonds and π-π stacking, are fundamental to the stability and physical properties of the crystalline solid.

Hydrogen bonding is a common and significant interaction in indazolone crystals. In the crystal structure of (1H-indazol-1-yl)methanol derivatives, molecules form dimers through intermolecular O–H···N hydrogen bonds. nih.gov In other cases, intermolecular N—H⋯O hydrogen bonds can generate inversion dimers, which are further linked by weaker C—H⋯O contacts to form a three-dimensional network. researchgate.netnih.goviucr.org The crystal structure of 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one features molecules linked by both N—H···O and C—H···F interactions. nih.gov

π-π stacking is another crucial interaction, particularly for aromatic systems like indazoles. mdpi.com This interaction involves the stacking of aromatic rings, contributing to the stabilization of the crystal lattice. rsc.org In the crystal structure of 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione, slipped parallel π-π interactions are observed with an inter-centroid distance of 3.6430 (8) Å. iucr.org Similarly, C—H···π interactions and π-π stacking are noted in the crystal packing of 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one, with centroid-centroid distances around 3.6-3.7 Å. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular interactions within a crystal. researchgate.net

Key intermolecular interactions for selected indazolone analogues are summarized below.

| Compound | Interaction Type | Description (Distance, Angle) | Reference |

| (1H-indazol-1-yl)methanol derivatives | O–H···N Hydrogen Bond | Forms dimers. O–H···N2 angles have a mean value of 163.1°. | nih.gov |

| 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione | N—H···O Hydrogen Bond | Generates an inversion dimer. | researchgate.netnih.goviucr.org |

| 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one | N—H···O and C—H···F Hydrogen Bonds | Links molecules into chains. | nih.gov |

| 4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one | π-π Stacking | Centroid-centroid distance (Cg1···Cg3) = 3.5916 (13) Å. | nih.gov |

| 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | Slipped π-π Stacking | Inter-centroid distance = 3.6430 (8) Å. | iucr.org |

Gas-Phase Structural Analysis Methodologies

While solid-state analysis provides a picture of the molecule in a crystalline environment, gas-phase studies offer insight into the intrinsic properties of an individual molecule, free from packing forces. Due to the difficulty of applying experimental techniques like electron diffraction to complex molecules like this compound, gas-phase structural analysis predominantly relies on theoretical and computational methods, such as Density Functional Theory (DFT). researchgate.net

These calculations can predict the most stable tautomeric form of indazolones in the gas phase. For the parent 1H-indazole, the 1H-tautomer is predicted to be more stable than the 2H-form in the gas phase. caribjscitech.com DFT calculations have been used to support experimental findings on the tautomeric forms of fluorinated indazolinones. researchgate.net Furthermore, theoretical studies on the energies of different tautomers of certain indazole derivatives have shown that the 3a form predominates in the gas phase. researchgate.net

Computational methods, such as GIAO/DFT calculations, are also invaluable for predicting NMR chemical shifts, which can then be compared to experimental data to confirm structures in solution, bridging the gap between gas-phase, solution, and solid-state characterizations. nih.govacs.org For cyclic ureas, which share some structural similarities, geometries have been optimized at the G4 level of theory to understand their gas-phase structure and acidity. csic.es These computational approaches provide a powerful means to explore the inherent structural preferences and electronic properties of this compound and its analogues in the absence of intermolecular interactions.

Computational and Theoretical Investigations of 2 Methyl 1h Indazol 3 2h One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of heterocyclic compounds. These computational methods provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data. For 2-methyl-1H-indazol-3(2H)-one, theoretical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. DFT studies on this compound and related indazole derivatives focus on understanding their electronic characteristics and energetic profiles.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are commonly employed to obtain the optimized structure. nih.govmdpi.com The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. Conformational analysis, while less critical for a rigid bicyclic system like indazole, is important for determining the orientation of the N-methyl group relative to the indazole core. DFT calculations can predict the most stable conformer by comparing the energies of different possible arrangements.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar heterocyclic structures, as specific computational results for this exact molecule are not widely published.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.22 Å |

| N1-N2 | 1.38 Å | |

| N2-C3 | 1.40 Å | |

| N1-C7a | 1.39 Å | |

| C3-C3a | 1.45 Å | |

| Bond Angle | N1-N2-C3 | 110.5° |

| N2-C3-C3a | 108.0° | |

| C7a-N1-N2 | 112.0° | |

| Dihedral Angle | C4-C3a-C3-N2 | 0.5° |

| C7-C7a-N1-N2 | -179.8° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is associated with the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. Conversely, the LUMO energy relates to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor. nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the fused benzene (B151609) and pyrazole (B372694) rings, while the LUMO would likely be concentrated around the carbonyl group and the pyrazole ring, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative examples for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 4.7 | Indicates high kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP surface would show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. This indicates that this oxygen is a primary site for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential, making them potential sites for weak interactions with nucleophiles. The MEP analysis thus provides a visual guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a representation that aligns with Lewis structures. nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative) Note: This table provides a hypothetical example of NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(N2-C3) | 18.5 | Lone Pair → Antibonding π |

| LP(1) O | π(N2-C3) | 22.0 | Lone Pair → Antibonding π |

| π(C4-C5) | π(C3a-C7a) | 15.2 | π → Antibonding π |

| π(C6-C7) | π(C3a-C7a) | 17.8 | π → Antibonding π |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to solve the Schrödinger equation. researchgate.net These methods are often employed to study phenomena where electron correlation is critical, such as determining the relative stability of tautomers.

Indazoles can exist in different tautomeric forms. While this compound is a fixed 2H-indazole derivative, its parent compound, indazol-3-one, can exhibit tautomerism between the oxo form (indazol-3(2H)-one) and the hydroxy form (indazol-3-ol). researchgate.net Theoretical calculations can predict which tautomer is more stable by comparing their total energies. For indazole derivatives, studies have shown that the relative stability of 1H and 2H tautomers can be very close, with the specific substitution pattern playing a decisive role. nih.govresearchgate.net Ab initio calculations, especially higher-level methods like CCSD(T), provide benchmark data for the relative energies of these forms in the gas phase. cuni.cz

These computational methods are also used to determine key thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). researchgate.net By calculating vibrational frequencies, zero-point vibrational energy (ZPVE) and thermal corrections can be applied to the electronic energies to obtain these thermodynamic quantities, providing a comprehensive understanding of the molecule's stability and energy profile.

Ab Initio Methods for Tautomeric Stability and Thermochemical Properties

Relative Energy Calculations of Tautomeric Forms

Tautomerism is a key feature of many heterocyclic compounds, including indazolones. These molecules can exist in different isomeric forms that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric forms, such as the keto (amide) and enol (iminol) forms, are conceivable.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative stability of these tautomers. nih.gov By optimizing the geometry of each tautomer and calculating its total electronic energy, researchers can identify the most stable form in the gas phase. The inclusion of zero-point vibrational energy (ZPVE) corrections and thermal corrections allows for the calculation of relative Gibbs free energies, providing a more accurate picture of the tautomeric equilibrium. hepvs.ch

For example, studies on similar heterocyclic systems like quinolinones have shown that DFT methods such as B3LYP and M06-2X can effectively predict that the keto form is the most stable tautomer in both the gas phase and in solution. nih.gov The energy barrier required for the interconversion between tautomers can also be calculated, revealing the kinetic stability of each form. nih.gov For indazole systems in general, it is well-established that the 1H-tautomer is typically more stable than the 2H-tautomer, a preference that is influenced by the substitution pattern.

Table 1: Illustrative Relative Energy Calculations for Tautomeric Forms of a Generic Indazolone System (Hypothetical Data)

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase |

|---|---|---|---|

| Keto Form | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| Enol Form | B3LYP/6-311++G(d,p) | +5.8 | +5.2 |

| 1H-Indazole | M06-2X/6-311++G(d,p) | 0.00 | 0.00 |

Note: This table is illustrative and based on typical findings for related heterocyclic compounds. Specific values for this compound would require dedicated calculations.

Dipole Moment Calculations

Once the geometry of the most stable tautomer of this compound is optimized, its dipole moment can be readily calculated using DFT or other ab initio methods. squ.edu.omsqu.edu.om These calculations are sensitive to the chosen level of theory and basis set. Furthermore, computational models can predict how the dipole moment changes in different solvents by using continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). squ.edu.omsqu.edu.omresearchgate.net Typically, the calculated dipole moment of a polar molecule increases as the polarity of the solvent increases, reflecting the interaction between the solute and the solvent's dielectric medium. squ.edu.omresearchgate.net

In a study on 2-methylimidazole (B133640), a related heterocyclic compound, the dipole moment was shown to increase progressively from the gas phase (3.6 D) to solvents of increasing dielectric constant, such as chloroform (B151607) (4.6 D), DMSO (5.0 D), and water (5.1 D), as calculated at the B3LYP/6-31G(d,p) level. squ.edu.om A similar trend would be expected for this compound.

Table 2: Calculated Dipole Moments of 2-Methylimidazole in Various Media

| Medium | Method | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | B3LYP/6-31G(d,p) | 3.6 |

| Chloroform | B3LYP/6-31G(d,p) with SMD | 4.6 |

| n-Octanol | B3LYP/6-31G(d,p) with SMD | 4.8 |

| DMSO | B3LYP/6-31G(d,p) with SMD | 5.0 |

| Water | B3LYP/6-31G(d,p) with SMD | 5.1 |

Data sourced from a computational study on 2-methylimidazole and is presented here for illustrative purposes. squ.edu.om

Vibrational Analysis and Spectroscopic Property Prediction

Simulation of Vibrational Modes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational vibrational analysis is a standard procedure that follows geometry optimization. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies and their corresponding normal modes. mdpi.com

These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, this analysis would predict the frequencies for key functional groups, such as the C=O stretch of the amide, N-H and C-H stretches, and the various vibrations of the fused ring system. mdpi.comresearchgate.net Comparing the simulated spectrum with experimental IR and Raman spectra is a powerful method for structural confirmation. mdpi.com Potential Energy Distribution (PED) analysis can also be performed to quantify the contribution of different internal coordinates (stretches, bends) to each vibrational mode. mdpi.com

Chemical Shift Prediction via GIAO Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Quantum chemical calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method. unifr.chgaussian.comnih.gov

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Calculations are typically performed at the DFT level (e.g., using the B3LYP functional) with a suitable basis set. unifr.chnih.gov Including solvent effects via a continuum model often improves the accuracy of the predictions. unifr.ch For complex molecules, GIAO calculations can be indispensable for distinguishing between isomers or assigning signals in crowded spectral regions. unifr.ch

Table 3: Illustrative Comparison of Experimental and GIAO-Calculated ¹H Chemical Shifts (Hypothetical)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p) with PCM) |

|---|---|---|

| N-H | 10.5 | 10.3 |

| C4-H | 7.8 | 7.7 |

| C5-H | 7.2 | 7.1 |

| C6-H | 7.4 | 7.3 |

| C7-H | 7.6 | 7.5 |

| N-CH₃ | 3.5 | 3.4 |

Note: This table is a hypothetical representation of the expected correlation between experimental and calculated NMR data for a molecule like this compound.

Mechanistic Insights from Computational Studies

Elucidation of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry is a vital tool for exploring the dynamics of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its interaction with other molecules. DFT calculations are used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comresearchgate.netdntb.gov.ua

By locating the transition state structure (a first-order saddle point on the potential energy surface) and confirming it with a frequency calculation (which should yield exactly one imaginary frequency), the activation energy (energy barrier) for a reaction step can be determined. researchgate.net This allows for the comparison of different possible reaction pathways, enabling researchers to predict which mechanism is kinetically favored. mdpi.com For instance, in studying the formation of heterocyclic rings, computational analysis can clarify whether a reaction proceeds through a concerted or stepwise mechanism and explain the observed regioselectivity. researchgate.netresearchgate.net

Understanding Regioselectivity in Alkylation and Functionalization

Computational and theoretical investigations have provided significant insights into the regioselectivity of alkylation and functionalization of the indazole scaffold, which is the core of this compound. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for the formation of two different regioisomers upon electrophilic attack. The selective functionalization at either of these positions is crucial for the synthesis of specific derivatives with desired pharmacological properties. Density Functional Theory (DFT) calculations have been instrumental in elucidating the factors that govern this selectivity.

The regioselectivity of N-alkylation in indazole derivatives is a complex interplay of electronic effects, steric hindrance, the nature of the electrophile, and the reaction conditions such as the base and solvent used. Theoretical models have shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer. However, the outcome of an alkylation reaction is not solely determined by the initial stability of the tautomers but by the transition state energies of the competing reaction pathways.

DFT calculations have revealed that the electron density at the N1 and N2 positions can be significantly influenced by the presence of substituents on the indazole ring. Electron-withdrawing groups tend to decrease the nucleophilicity of the nitrogen atoms, while electron-donating groups increase it. The position of these substituents is critical in directing the regioselectivity. For instance, a substituent at the C3 position can sterically hinder the approach of an electrophile to the N2 position, thereby favoring N1 alkylation. Conversely, a substituent at the C7 position can sterically disfavor substitution at the N1 position, leading to a preference for N2 alkylation.

Recent studies have employed DFT to model the reaction pathways for the N-alkylation of various substituted indazoles. These models calculate the activation energies for the formation of both N1 and N2 products. The results consistently show that the preferred regioisomer is the one formed via the transition state with the lower activation energy. These computational findings are in good agreement with experimental observations.

The table below summarizes the key factors influencing the regioselectivity of indazole alkylation as determined by computational studies.

| Factor | Influence on Regioselectivity | Computational Insight |

|---|---|---|

| Steric Hindrance | Substituents near a nitrogen atom will disfavor alkylation at that position. For example, a C7 substituent often leads to N2 selectivity. | DFT calculations of transition state geometries show increased steric repulsion for the disfavored pathway. |

| Electronic Effects | Electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms. The relative electron density at N1 and N2 is a key determinant. | Natural Bond Orbital (NBO) analysis and calculated electrostatic potential maps reveal the charge distribution and most nucleophilic sites. |

| Nature of the Electrophile | Bulky electrophiles will preferentially react at the less sterically hindered nitrogen atom. | Modeling the interaction between the indazole and the electrophile in the transition state highlights steric clashes. |

| Reaction Conditions (Base and Solvent) | The choice of base and solvent can influence the tautomeric equilibrium and the aggregation state of the indazole anion, thereby affecting regioselectivity. | Implicit and explicit solvent models in DFT calculations can help to understand the role of the solvent in stabilizing transition states. |

Solvent Effects on Electronic Spectra and Stability

The surrounding solvent environment can significantly influence the electronic spectra and thermodynamic stability of molecules like this compound. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with Polarizable Continuum Models (PCM), are powerful tools for investigating these solvent effects, often referred to as solvatochromism.

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. If a solvent stabilizes the excited state more than the ground state, a bathochromic (red) shift in the absorption spectrum is observed. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift occurs.

For a polar molecule like this compound, the dipole moment is expected to change upon electronic excitation. In polar solvents, the solvent molecules will reorient around the solute to stabilize the charge distribution in both the ground and excited states. The extent of this stabilization depends on the polarity of the solvent and the nature of the specific interactions, such as hydrogen bonding.

Theoretical calculations can predict the absorption wavelengths of a molecule in various solvents by modeling the solvent as a continuous dielectric medium. These calculations can provide insights into the nature of the electronic transitions (e.g., n → π* or π → π*) and how their energies are affected by the solvent's polarity.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Type of Shift (Relative to Nonpolar Solvent) |

|---|---|---|---|

| n-Hexane | 1.88 | 320 | - |

| Chloroform | 4.81 | 325 | Bathochromic |

| Ethanol | 24.55 | 335 | Bathochromic |

| Acetonitrile | 37.5 | 330 | Bathochromic |

| Water | 80.1 | 340 | Bathochromic |

Note: The data in this table is illustrative for a generic polar heterocyclic compound and is intended to demonstrate the principles of solvatochromism. Specific experimental or computational data for this compound is not available in the cited literature.

In addition to affecting the electronic spectra, the solvent can also influence the relative stability of different tautomers or conformers of a molecule. For the parent compound, 1H-indazol-3(2H)-one, tautomerism between the keto and enol forms is possible. Computational studies on related tetrahydro-4H-indazol-4-ones have shown that the relative stability of the 1H and 2H tautomers can be influenced by the solvent. In the gas phase, one tautomer may be more stable, but in a polar solvent, the other tautomer with a larger dipole moment might be preferentially stabilized, shifting the equilibrium. For this compound, while the N2 position is blocked by a methyl group, preventing tautomerization at that site, the stability of the molecule in different solvents will still be dependent on the interactions between the solute's dipole moment and the surrounding solvent molecules.

Chemical Reactivity and Derivatization Strategies of the 2 Methyl 1h Indazol 3 2h One Scaffold

Electrophilic and Nucleophilic Reactions at Different Positions

Electrophilic and Nucleophilic Reactions at Different Positions

The indazole ring system possesses two nitrogen atoms, N1 and N2, and several carbon positions (C3, C4, C5, C6, C7) that can be targeted for functionalization. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents already present on the ring, the reaction conditions, and the specific reagents employed.

Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. beilstein-journals.org The development of regioselective methods to favor one isomer over the other is a significant area of research, as the position of the substituent can dramatically impact the biological activity of the resulting molecule. beilstein-journals.org

The alkylation of the indazole core at the N1 and N2 positions is a common strategy for creating diverse derivatives. The ratio of N1 to N2 alkylation is sensitive to steric hindrance from substituents at the C3 and C7 positions. thieme-connect.de For instance, the quaternization of 2-methyl-2H-indazole proceeds three times faster than that of 1-methyl-1H-indazole. thieme-connect.de

Several methods have been developed to achieve regioselective N-alkylation. A notable approach involves the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate, to selectively yield 2-alkyl-2H-indazoles. researchgate.netorganic-chemistry.org Another strategy utilizes various allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, for the high-yield synthesis of 2H-indazoles. researchgate.net The choice of base and solvent can also direct the regioselectivity. For example, using specific cesium-based reagents can favor N1-alkylation, while other conditions can promote N2-alkylation. beilstein-journals.org

N-arylation of indazoles can be achieved through copper-catalyzed Chan-Evans-Lam (CEL) coupling with arylboronic acids. nih.gov This method has been successfully applied to the N2-arylation of N1-protected indazol-3-ones. nih.gov Palladium-catalyzed reactions have also been employed for the N-arylation of indazoles with aryl halides. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation Reactions

| Reactant | Reagent/Catalyst | Product | Position of Functionalization | Reference |

|---|---|---|---|---|

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidates / Trifluoromethanesulfonic acid or Copper(II) triflate | 2-Alkyl-2H-indazole | N2 | researchgate.netorganic-chemistry.org |

| 1H-Indazole | Allyl/Benzyl bromides, α-bromocarbonyl compounds | 2H-Indazole | N2 | researchgate.net |

| N(1)-benzyl-1H-indazol-3(2H)-one | p-Tolylboronic acid / Cu(OAc)₂ | N(2)-aryl-substituted-N(1)-benzyl-1H-indazol-3(2H)-one | N2 | nih.gov |

| 1H-Indazole | Aryl halides / Palladium catalyst | N-Aryl-indazole | N1 | researchgate.net |

N-acylation of indazoles is another important derivatization strategy. Rhodium(III)-catalyzed C-H functionalization of azobenzenes with α-keto aldehydes or sulfoxonium ylides can produce 3-acylated-2H-indazoles. mdpi.com Additionally, a visible-light-driven, photocatalyst- and oxidant-free decarboxylative coupling of 2H-indazoles with α-keto acids has been developed to synthesize 3-acyl-2H-indazoles. acs.org An electrochemical method allows for the selective N1-acylation of indazoles by reducing them to indazole anions, which then react with acid anhydrides. organic-chemistry.org

Table 2: Examples of N-Acylation Reactions

| Reactant | Reagent/Catalyst | Product | Position of Functionalization | Reference |

|---|---|---|---|---|

| Azobenzene | α-Keto aldehydes or Sulfoxonium ylides / Rh(III) catalyst | 3-Acyl-2H-indazole | N2 (and C3) | mdpi.com |

| 2H-Indazole | α-Keto acids / Visible light | 3-Acyl-2H-indazole | N2 (and C3) | acs.org |

| Indazole | Acid anhydrides / Electrochemical reduction | N1-Acyl-indazole | N1 | organic-chemistry.org |

Functionalization at Carbon Positions (C3, C4, C5, C6, C7)

The carbon atoms of the indazole scaffold, both on the pyrazole (B372694) and benzene (B151609) rings, are amenable to a range of functionalization reactions.

The C3 position of the indazole ring is a key site for introducing a variety of substituents.

Alkylation: C3-alkylation can be achieved through several methods, including photoredox Minisci chemistry using alkyltrifluoroborates and a transition metal-free Cs2CO3/Oxone®-mediated reaction with α-heteroaryl-substituted methyl alcohols. chim.itrsc.org

Acylation: Nickel-catalyzed C3-acylation of 2H-indazoles using aldehydes as acylating agents has been reported. chim.it Another approach involves a silver-catalyzed decarboxylative coupling with α-keto acids. chim.it

Chlorination: Electrophilic chlorination at the C3 position can be performed using reagents like 1-chloro-1,2-benziodoxol-3-one. chim.it

Nitration: Radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

Amination: While less common, methods for the C3-amination of indazoles are being developed. For example, a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence can yield 3-aminoindazoles. organic-chemistry.org

Table 3: C3-Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyltrifluoroborates / Photoredox catalyst | 3-Alkylindazole | chim.it |

| Alkylation | α-Heteroaryl-substituted methyl alcohols / Cs2CO3/Oxone® | 3-Alkylindazole | rsc.org |

| Acylation | Aldehydes / Nickel catalyst | 3-Acyl-2H-indazole | chim.it |

| Acylation | α-Keto acids / Silver catalyst | 3-Acyl-2H-indazole | chim.it |

| Chlorination | 1-Chloro-1,2-benziodoxol-3-one | 3-Chloroindazole | chim.it |

| Nitration | Fe(NO₃)₃ / TEMPO | 3-Nitro-2H-indazole | chim.it |

| Amination | Benzophenone hydrazone / Palladium catalyst, then acid | 3-Aminoindazole | organic-chemistry.org |

Functionalization of the benzene portion of the indazole ring (C4-C7) allows for fine-tuning of the molecule's properties. Electrophilic aromatic substitution reactions can occur, but the regioselectivity depends on the existing substituents. For instance, the presence of an electron-withdrawing group at the C4 position can direct oxidative arylation to the C7 position. researchgate.net

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of the benzene ring, providing access to versatile borylated indazole building blocks that can be further derivatized at the C4, C5, C6, and C7 positions. diva-portal.org For C3-alkylindoles, a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation provides an efficient route to C7-boroindoles, which can then be converted to various C7-substituted derivatives. acs.org

Table 4: Derivatization at the Benzene Ring (C4-C7)

| Position | Reaction Type | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| C7 | Oxidative Arylation | Arenes / Palladium catalyst | C7-Arylated-1H-indazole | researchgate.net |

| C4, C5, C6, C7 | C-H Borylation | B₂pin₂ / Iridium catalyst | Borylated indazoles | diva-portal.org |

| C7 | Boronation | B₂pin₂ / Iridium catalyst, then Palladium catalyst | C7-Boroindole | acs.org |

Coupling Reactions for Scaffold Diversification

The 2-methyl-1H-indazol-3(2H)-one core, while a valuable pharmacophore in its own right, often serves as a starting point for the synthesis of more complex molecules. A variety of coupling reactions have been developed to introduce diverse substituents onto the indazolone ring system, enabling the exploration of structure-activity relationships in drug discovery programs.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. ijcrt.org In the context of indazole chemistry, these reactions are frequently employed to introduce aryl, heteroaryl, or vinyl groups at various positions on the indazole ring.

While direct C-3 arylation of 1H-indazoles can be challenging, a common strategy involves initial halogenation at the C-3 position, followed by a Suzuki-Miyaura cross-coupling reaction. mdpi.comchim.it For instance, 3-iodo-1H-indazole can be prepared and subsequently coupled with various boronic acids in the presence of a palladium catalyst to yield 3-aryl-1H-indazoles. mdpi.com Microwave irradiation has been shown to expedite the C-3 vinylation of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate. nih.gov

The Heck reaction has also been utilized for the C-3 functionalization of the indazole ring. For example, a C-3 methyl acrylate-substituted indazole has been synthesized via a Heck cross-coupling reaction, providing a key intermediate for the preparation of azatryptamines. nih.gov

A one-pot Suzuki-Heck relay has been developed for the preparation of industrially valuable intermediates, showcasing the efficiency of combining these powerful coupling reactions. rsc.org

Table 1: Examples of Suzuki and Heck Coupling Reactions on Indazole Scaffolds

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| 3-Iodo-5-methyl-1H-indazole, Vinylboronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0), Na₂CO₃ | 5-Methyl-3-vinyl-1H-indazole | 49 | nih.gov |

| 1-(Tetrahydro-pyran-2-yl)-1H-indazole, Vinylboronic acid pinacol ester | Pd-Cy*Phine, K₂CO₃ | Not specified | 86.5 | rsc.org |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, Aryl boronic acids | Pd(OAc)₂, CsF | 1H-Pyridin-4-yl-3,5-disubstituted indazoles | Not specified | researchgate.net |

The Chan–Evans–Lam (CEL) coupling is a copper-promoted cross-coupling reaction that is particularly effective for the formation of carbon-nitrogen bonds. This reaction has proven to be a highly efficient method for the direct N-arylation of indazol-3(2H)-ones. researchgate.netmdpi.com

In a typical CEL coupling, an N-protected indazol-3-one is reacted with an arylboronic acid in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and a base like pyridine (B92270). researchgate.netmdpi.com This methodology allows for the synthesis of a diverse range of N(2)-arylindazol-3(2H)-one derivatives in good to excellent yields. researchgate.netmdpi.com The reaction is tolerant of a variety of functional groups on the arylboronic acid, including electron-donating and electron-withdrawing substituents. mdpi.com The resulting N(2)-arylindazol-3(2H)-ones are of significant interest due to their potential anti-inflammatory activities. researchgate.netmdpi.com

Table 2: Examples of Chan–Evans–Lam Coupling for N-Arylation of Indazol-3(2H)-ones

| Indazol-3-one Reactant | Arylboronic Acid | Product | Yield (%) | Reference |

| 1-Benzyl-1H-indazol-3(2H)-one | p-Tolylboronic acid | 1-Benzyl-2-p-tolyl-1H-indazol-3(2H)-one | 91 | mdpi.com |

| 1-Benzyl-1H-indazol-3(2H)-one | 4-Methoxyphenylboronic acid | 1-Benzyl-2-(4-methoxyphenyl)-1H-indazol-3(2H)-one | 92 | mdpi.com |

| 1-Benzyl-1H-indazol-3(2H)-one | 4-Chlorophenylboronic acid | 1-Benzyl-2-(4-chlorophenyl)-1H-indazol-3(2H)-one | 89 | mdpi.com |

Radical-mediated reactions offer an alternative and complementary approach to traditional cross-coupling methods for the functionalization of the indazole scaffold. researchgate.net These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. wiley.com

Iodine-mediated radical reactions have been extensively explored for various chemical transformations. wiley.com For instance, an iodine-mediated synthesis of hydrazones from active methylene (B1212753) compounds and arylhydrazine hydrochlorides proceeds through a radical intermediate. wiley.com While not directly involving this compound, these methods highlight the potential of radical chemistry for modifying related structures.

A radical-mediated decarboxylative C(sp³)–N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, has been reported. organic-chemistry.org This method allows for the introduction of alkyl groups onto the indazole nitrogen. Furthermore, electrochemical sulfonylation of 2H-indazoles using sulfonyl hydrazides or sodium sulfinates has been achieved through a radical process. chim.it

Photoredox catalysis has also emerged as a powerful tool for radical-mediated C-H amination of 2H-indazoles, providing a versatile method for introducing amino groups at the C-3 position. chim.it

Ring Rearrangements and Transformations

The indazole ring system can undergo a variety of rearrangements and transformations, leading to the formation of new heterocyclic structures or isomers. These reactions are often influenced by factors such as temperature, light, and the presence of catalysts.

The 1H- and 2H-tautomers of indazole are the most common, with the 1H-form being thermodynamically more stable. nih.govmdpi.com However, under certain conditions, isomerization between different indazole isomers can occur. For example, the thermal rearrangement of a 2,7-dinitroindazole intermediate has been used in the synthesis of 3,7-dinitro-1H-indazole. chim.it

Spiro-3H-indazoles, which can be synthesized through the reaction of benzynes with certain diazo compounds, can undergo thermal or acid-mediated rearrangement to form fused 2H-indazoles. orgsyn.org For instance, heating spirooxindoles in toluene (B28343) can lead to the formation of indazolo[2,3-c]quinazolin-6(5H)-ones. orgsyn.org

A reversible thermal isomerization has been observed in a 3H-pyrazole derivative, which upon heating, can rearrange. researchgate.net Although this example does not directly involve this compound, it illustrates the potential for thermal rearrangements within related heterocyclic systems.

The indazole ring can be susceptible to cleavage under certain conditions, which can be followed by recyclization to form new heterocyclic systems. For example, reductive ring-opening of 2-aryl-2H-indazoles can lead to the fragmentation of both the pyrazole and benzene rings. thieme-connect.de

Microwave-assisted reactions of oxazinoindazoles with nucleophiles can proceed via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism to form 2-substituted indazolones. vulcanchem.com This process involves the opening of the oxazine (B8389632) ring followed by recyclization to form the indazolone core.

Preclinical Biological Activities and Mechanistic Studies of 2 Methyl 1h Indazol 3 2h One Derivatives

Anti-Cancer and Anti-Proliferative Activities (In Vitro and Preclinical Models)

Numerous studies have highlighted the potent anti-proliferative effects of 2-methyl-1H-indazol-3(2H)-one derivatives against various cancer cell lines. researchgate.netnih.gov These compounds have shown promise in both in vitro and in vivo preclinical models, indicating their potential as future cancer therapeutics.

Inhibition of Kinase Pathways (Tyrosine Kinases, CDKs, Akt, VEGFRs)

A primary mechanism through which indazole derivatives exert their anti-cancer effects is by inhibiting key kinase signaling pathways that are often dysregulated in cancer. nih.govrsc.org The indazole nucleus is a recognized scaffold for the development of kinase inhibitors. rsc.org

Derivatives of this scaffold have been shown to target a variety of kinases, including:

Tyrosine Kinases: Many indazole-containing compounds function as multi-target tyrosine kinase inhibitors. evitachem.com For instance, pazopanib (B1684535), an indazole derivative, inhibits vascular endothelial growth factor receptors (VEGFRs). nih.govevitachem.com

Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation. evitachem.comresearchgate.net For example, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine is a pan-CDK inhibitor targeting CDK1, 2, 4, 8, and 9. researchgate.net

Akt: The Akt signaling pathway, which is vital for cell survival and proliferation, is another target. A443654, an indazole derivative, is a potent Akt inhibitor. evitachem.comnih.gov

VEGFRs: Inhibition of VEGFRs is a key strategy in anti-angiogenic therapy. nih.govgoogle.com Axitinib and a derivative of pazopanib are examples of indazole-based VEGFR inhibitors. nih.govnih.gov A pyrazole-based molecule, JK-P3, designed to target VEGFR2 kinase activity, was shown to inhibit VEGF-A-mediated VEGFR2 phosphorylation and downstream signaling. nih.gov

The ability of these compounds to inhibit multiple kinase pathways contributes to their broad-spectrum anti-cancer activity.

Mechanisms of Action in Cancer Cells

Beyond kinase inhibition, derivatives of this compound employ several other mechanisms to combat cancer cells.

A significant number of indazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is a critical mechanism for eliminating malignant cells.

Key findings include:

Caspase-3 Activation: Treatment with certain indazole derivatives leads to the upregulation of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.netnih.gov

Bax/Bcl-2 Modulation: The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a crucial determinant of cell fate. nih.govmdpi.com Studies have shown that these derivatives can increase the expression of Bax and decrease the expression of Bcl-2, thereby shifting the balance towards apoptosis. researchgate.netnih.govresearchgate.nettandfonline.com For example, one study found that a particular derivative led to a 9-fold increase in Bax levels and a 4.2-fold decrease in Bcl-2 levels in lung cancer cells. tandfonline.com

Table 1: Effect of Indazole Derivatives on Apoptotic Markers

| Compound/Derivative | Cancer Cell Line | Effect on Caspase-3 | Effect on Bax | Effect on Bcl-2 |

|---|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 researchgate.netnih.gov | Upregulation researchgate.netnih.gov | Downregulation researchgate.netnih.gov |

| Compound 6o | K562 (Leukemia) | Not specified | Upregulation researchgate.net | Downregulation researchgate.net |

| Compound 7k | A-549 (Lung Cancer) | Not specified | 9-fold increase tandfonline.com | 4.2-fold decrease tandfonline.com |

| Compound 17a | HepG2 (Liver Cancer) | 6.9-fold increase in Caspase-3 mdpi.com | 2.7-fold increase mdpi.com | 1.9-fold decrease mdpi.com |

Mitochondria play a central role in apoptosis. Disruption of mitochondrial function is another mechanism by which these compounds exert their anti-cancer effects.

Research has demonstrated that treatment with specific indazole derivatives can lead to:

A decrease in the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govrsc.org

An increase in the levels of reactive oxygen species (ROS). researchgate.netnih.govrsc.org

The loss of mitochondrial membrane potential and the generation of ROS are key events that can trigger the apoptotic cascade. plos.org

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Derivatives of this compound have been shown to interfere with these processes.

Studies have reported that treatment with these compounds can:

Disrupt cancer cell migration and invasion. researchgate.netnih.govrsc.org

Lead to a reduction in the expression of matrix metalloproteinase-9 (MMP9). researchgate.netnih.govrsc.org MMPs are enzymes that degrade the extracellular matrix, facilitating cell invasion. nih.gov

Cause an increase in the expression of tissue inhibitor of metalloproteinase 2 (TIMP2). researchgate.netnih.govrsc.org TIMPs are natural inhibitors of MMPs. nih.gov

By modulating the balance between MMP9 and TIMP2, these derivatives can effectively inhibit the invasive potential of cancer cells.

Efficacy in Hematologic Malignancy and Solid Tumor Xenograft Models

The anti-cancer activity of this compound derivatives has been validated in preclinical in vivo models.